3-[2-(Methylsulfanyl)phenyl]propanal
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Overview
Description
3-[2-(Methylsulfanyl)phenyl]propanal is an organic compound with the molecular formula C10H12OS. It is a colorless liquid that is a degradation product of methionine. This compound is notable for its presence in various food products, particularly those that undergo thermal processing, such as potato chips. It contains both aldehyde and thioether functional groups, making it a versatile reagent in organic chemistry .
Preparation Methods
3-[2-(Methylsulfanyl)phenyl]propanal can be synthesized through the reaction of methanethiol and acrolein. The reaction proceeds as follows:
CH3SH+CH2=CHCHO→CH3SCH2CH2CHO
This method is commonly used in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-[2-(Methylsulfanyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives .
Scientific Research Applications
3-[2-(Methylsulfanyl)phenyl]propanal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its role in the Maillard reaction, which is important in food chemistry.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]propanal involves its interaction with various molecular targets. In the Maillard reaction, it reacts with amino acids to form complex flavor compounds. It can also act as a nucleophile in organic reactions, participating in the formation of carbon-sulfur bonds .
Comparison with Similar Compounds
3-[2-(Methylsulfanyl)phenyl]propanal is similar to other sulfur-containing aldehydes, such as methional and 3-methylthiopropanal. it is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. Similar compounds include:
Methional: CH3SCH2CH2CHO
3-Methylthiopropanal: CH3SCH2CH2CHO
These compounds share similar functional groups but differ in their structural features and reactivity .
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEMWKRCAGSVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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